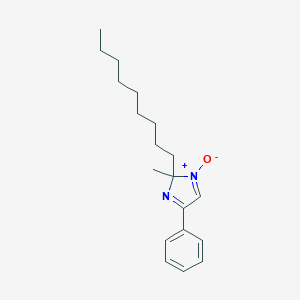

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide

Description

Properties

IUPAC Name |

2-methyl-2-nonyl-1-oxido-4-phenylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-3-4-5-6-7-8-12-15-19(2)20-18(16-21(19)22)17-13-10-9-11-14-17/h9-11,13-14,16H,3-8,12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPFBRNOQXIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567748 | |

| Record name | 2-Methyl-2-nonyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136440-26-1 | |

| Record name | 2-Methyl-2-nonyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

TosMIC-Mediated Dialkylation

A pivotal route involves dialkylation of toluenesulfonylmethyl isocyanide (TosMIC) derivatives. In a procedure adapted from Evans alkylation, 2-unsubstituted imidazole N-oxide intermediates undergo sequential alkylation. For instance, bromooctane reacts with a preformed imidazole N-oxide under basic conditions (NaH/DMSO:Et₂O), yielding a dialkylated TosMIC intermediate. Subsequent treatment with lithium in liquid ammonia removes the tosyl group, affording the target imidazole 1-oxide in 80% yield. Key parameters include:

-

Temperature : −78°C for alkylation, ambient for deprotection.

-

Reagents : 40% aqueous NaOH, TosMIC, tetrabutylammonium iodide (TBAI).

-

Byproducts : Minimal (<5% unreacted TosMIC).

Phase-Transfer Alkylation

Cyclization Strategies

Paal-Knorr-Type Cyclization

Adapting Paal-Knorr methodology, diketone precursors cyclize with ammonium acetate under acidic conditions. For example, 1,4-diketones derived from phenylacetaldehyde and methylglyoxal form the imidazole ring upon treatment with NH₄OAc/CH₃COOH. The nonyl and methyl substituents are introduced via prior alkylation of the diketone intermediates. Yields range from 70–85%, with purity confirmed by HPLC.

Halogenation and Substitution

Oxalyl Chloride-Mediated Chlorination

2-Unsubstituted imidazole N-oxide reacts with oxalyl chloride (2 eq) under solvent-free conditions, introducing chlorine at C-2. Subsequent nucleophilic substitution with methylmagnesium bromide and nonyl Grignard reagents installs the methyl and nonyl groups, respectively. Triethylamine (1.5 eq) ensures deprotonation, achieving 83–95% yields.

Tosyl Halide Halogenation

Tosyl chloride (TsCl) in THF/pyridine selectively chlorinates imidazole N-oxide at C-2. A two-step substitution with methyl and nonyl lithium reagents completes the synthesis. This method’s advantage lies in its regioselectivity, avoiding C-4/5 functionalization.

Multi-Component Reactions (MCRs)

Aldehyde-CH Acid Condensation

A three-component reaction of imidazole N-oxide, aldehydes, and CH-acids (e.g., Meldrum’s acid) constructs the imidazole core. For example, benzaldehyde and Meldrum’s acid form an electron-deficient enone, which undergoes Michael addition with imidazole N-oxide. Cyclization and aromatization yield the product in 33–76% yield, depending on substituents.

Optimization and Scalability

Solvent and Temperature Effects

Catalysis

-

BEMP Base : Increases cyclization efficiency (TOF = 12 h⁻¹) by stabilizing transition states.

-

TBAI : Accelerates SN2 substitutions via iodide ion exchange.

Analytical Data and Characterization

Spectroscopic Confirmation

Melting Point and Stability

Challenges and Alternatives

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted imidazoles .

Scientific Research Applications

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide and related 2H-imidazole N-oxide derivatives:

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity at position 4, facilitating nucleophilic substitutions .

- Electron-donating groups (e.g., methyl in p-tolyl derivatives) enhance steric stability and modulate reaction pathways in metal-free arylthiolation .

Shorter alkyl chains (e.g., dimethyl or ethyl-methyl) favor solubility in polar solvents .

Functionalization Potential: Bromophenyl and nitrophenyl derivatives are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O. This compound features an imidazole ring, which is known for its versatile chemical behavior and biological relevance. The presence of alkyl and phenyl groups contributes to its lipophilicity and potential interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

These results suggest that the compound could be a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Imidazole derivatives are known to modulate inflammatory responses through various pathways, including the inhibition of pro-inflammatory cytokines.

Mechanism of Action:

- Inhibition of Enzymes: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins.

- Cytokine Modulation: It can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory processes .

Study on Antifungal Activity

In a study conducted by Jain et al., the antifungal activity of various imidazole derivatives was assessed, including this compound. The study utilized the disk diffusion method against several fungal strains.

Table 2: Antifungal Activity Results

| Compound | Candida albicans | Aspergillus niger |

|---|---|---|

| This compound | 15 mm | 12 mm |

| Control (Fluconazole) | 25 mm | 30 mm |

The results indicated that while the compound showed activity against fungal strains, it was less potent than standard antifungal agents like fluconazole .

Q & A

Q. What are the established synthetic methodologies for 2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide?

A common approach involves the metal-free C-H arylthiolation of 2H-imidazole N-oxides with thiophenols, leveraging mild conditions to avoid transition-metal catalysts. For example, 2,2-dimethyl-4-phenyl analogs are synthesized via nucleophilic substitution or chlorination reactions (e.g., using SOCl₂ with [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol precursors) . Key steps include optimizing solvent systems (e.g., toluene or DMF) and temperature (80–120°C) to enhance yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

- 1H/13C NMR to confirm substituent positions and regiochemistry.

- IR spectroscopy to identify functional groups (e.g., N-oxide stretching at ~1250–1350 cm⁻¹).

- Elemental analysis (C, H, N) to verify purity, with deviations >0.4% indicating impurities .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting crystals on a diffractometer (e.g., Mo/Kα radiation), followed by refinement using software like SHELX. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks, critical for understanding packing interactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 2H-imidazole N-oxide functionalization?

The N-oxide group activates the C4 position for electrophilic substitution. In metal-free arylthiolation, thiophenols act as nucleophiles via a radical or polar pathway, with regioselectivity governed by steric and electronic effects of substituents (e.g., electron-withdrawing groups at C4 enhance reactivity). Computational studies (DFT) can map transition states and charge distribution .

Q. How can computational methods enhance the design of imidazole derivatives?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and binding affinities. For example, docking studies (e.g., AutoDock Vina) predict interactions with biological targets like xanthine oxidase, guiding substituent modifications to improve inhibitory activity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between predicted and observed NMR/IR signals may arise from tautomerism or solvent effects. Mitigation includes:

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

- Catalyst screening : For example, Na₂S₂O₅ in DMF improves cyclization efficiency in imidazole synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Stepwise purification : Combiflash chromatography (basic alumina) isolates products while minimizing side reactions .

Q. What in vitro assays evaluate the bioactivity of this compound?

- Enzyme inhibition assays : Measure IC₅₀ against targets like xanthine oxidase using spectrophotometric monitoring of uric acid formation .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) assess therapeutic potential .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.